Product packaging for 4-Amino-2-bromopyrimidin-5-ol(Cat. No.:)

4-Amino-2-bromopyrimidin-5-ol

Cat. No.: B13870399
M. Wt: 190.00 g/mol
InChI Key: GOYQSQXNYNLFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-bromopyrimidin-5-ol is a brominated pyrimidine derivative with the molecular formula C₄H₄BrN₃O and a molecular weight of 190.00 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery research. The presence of both an amino group and a bromine atom on the pyrimidine ring makes it a versatile building block for chemical synthesis, particularly for cross-coupling reactions and the preparation of more complex molecular libraries. While specific mechanistic studies on this exact compound are limited, research on closely related anilino-pyrimidine compounds highlights the potential of this structural class. For instance, certain 5-bromopyrimidine derivatives have been identified as key intermediates in the development of potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK4, which are important targets in oncology research . The structural features of this compound provide multiple sites for hydrogen bonding and molecular recognition, suggesting its utility in the design of novel biologically active compounds. This product is offered with a purity of 98% and is intended for research purposes only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3O B13870399 4-Amino-2-bromopyrimidin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4BrN3O

Molecular Weight

190.00 g/mol

IUPAC Name

4-amino-2-bromopyrimidin-5-ol

InChI

InChI=1S/C4H4BrN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8)

InChI Key

GOYQSQXNYNLFGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Bromopyrimidin 5 Ol and Its Analogues

Retrosynthetic Analysis of 4-Amino-2-bromopyrimidin-5-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, a logical retrosynthetic approach would involve key bond disconnections of the pyrimidine (B1678525) ring and the strategic removal of its functional groups.

A primary disconnection can be made at the C-N bonds of the pyrimidine ring, leading to acyclic or simpler cyclic precursors. One plausible retrosynthetic pathway involves the disconnection of the N1-C2 and N3-C4 bonds, suggesting a cyclocondensation reaction between a substituted amidine and a three-carbon component bearing the C4, C5, and C6 atoms of the pyrimidine ring. The amino group at C4 and the hydroxyl group at C5 suggest a precursor such as a β-ketoester or a malonic ester derivative. The bromine at C2 points towards the use of a bromo-amidine or a subsequent bromination step on a pre-formed pyrimidine ring.

Another approach could involve the disconnection of the C4-C5 bond, which is less common for pyrimidine synthesis but could be envisioned through rearrangement or ring-transformation strategies. Functional group interconversion is also a key aspect of the retrosynthesis. The bromo, amino, and hydroxyl groups can be conceptually introduced at various stages of the synthesis, either on the acyclic precursors or on the pyrimidine ring itself. For instance, the amino group could be introduced via amination of a suitable leaving group, and the hydroxyl group could be present in the initial building blocks or introduced via hydroxylation.

De Novo Synthetic Approaches to Pyrimidine-5-ols and Related Scaffolds

De novo synthesis of the pyrimidine ring involves the construction of the heterocyclic core from acyclic precursors. This approach offers the flexibility to introduce a wide range of substituents onto the pyrimidine scaffold.

Cyclization Reactions from Precursors

The most common and versatile method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine or a related N-C-N fragment. For the synthesis of 4-aminopyrimidin-5-ol analogues, this typically involves the reaction of a suitably substituted amidine with a β-ketoester or a cyanoacetate derivative.

The general reaction involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The substituents on the final pyrimidine are determined by the choice of the starting materials. For instance, to obtain a 4-aminopyrimidin-5-ol scaffold, one could envision the reaction of guanidine (which provides the 2-amino group) with an α-formyl-α-hydroxyacetate derivative. The specific synthesis of this compound via this route would likely require a 2-bromoamidine derivative or a subsequent bromination step.

Starting Material 1Starting Material 2Product ScaffoldReference
GuanidineEthyl acetoacetate (B1235776)2-Amino-6-methyl-4(3H)-pyrimidinone nih.gov
AmidinesMalononitrile dimer6-Aminopyrimidine compounds nih.gov
α-AcylacetamidinesEsters of 2-fluoro-5-nitrobenzoic acidCondensed azines researchgate.net

Multi-Component Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of polysubstituted pyrimidines. These reactions offer advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.

A well-known MCR for pyrimidine synthesis is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. While the classic Biginelli reaction typically yields dihydropyrimidines, modifications and variations of this reaction can lead to fully aromatic pyrimidine systems. For the synthesis of highly substituted pyrimidines, including those with amino and hydroxyl groups, MCRs provide a convergent and efficient strategy. For example, a three-component reaction of an aldehyde, malononitrile, and an amidine can lead to highly functionalized aminopyrimidines.

Reaction TypeReactantsProduct TypeReference
Pseudo five-component reactionMethyl aryl ketone, aromatic aldehyde, ammonium acetatePolysubstituted pyrimidines nih.gov
Three-component reaction3-Cyano-2-aminopyridine, primary amine, triethyl orthoformate4-Substituted aminopyrido[2,3-d]pyrimidines researchgate.net
Three-component reactionAryl methyl ketones, 2-aminopyridines, barbituric acidsPyrimidine-linked imidazopyridines scispace.com

Direct Functionalization and Halogenation Strategies

Bromination of Pyrimidine Systems for Introduction of C-2 and C-5 Bromine

Electrophilic bromination is a widely used method for introducing bromine atoms onto aromatic and heteroaromatic rings. The regioselectivity of bromination on the pyrimidine ring is influenced by the electronic nature of the existing substituents. Electron-donating groups, such as amino and hydroxyl groups, activate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

For the introduction of a bromine atom at the C-2 position of a 4-aminopyrimidin-5-ol, direct bromination could be challenging due to the directing effects of the amino and hydroxyl groups, which typically favor substitution at the C-6 position. However, regioselective bromination can be achieved under specific conditions or by using specialized brominating agents. For instance, the use of N-bromosuccinimide (NBS) in various solvents is a common method for the bromination of pyrimidines. chemicalbook.com In some cases, lithiation of the pyrimidine ring followed by quenching with an electrophilic bromine source can provide a route to otherwise inaccessible isomers.

SubstrateBrominating AgentPosition of BrominationReference
2-Aminopyrimidine (B69317)N-BromosuccinimideC-5 chemicalbook.com
Aromatic aminesn-Butyllithium, then trimethyltin chloride, then brominepara-position advancechemjournal.com
Thiophenen-Butyllithium, then phenylisocyanate, then Br2C-4 mdpi.com

Amination and Hydroxylation Routes at Specific Positions

The introduction of amino and hydroxyl groups onto a pyrimidine ring can be achieved through various synthetic methods. Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing an amino group, where a suitable leaving group, such as a halogen, is displaced by an amine nucleophile. For instance, a 2-chloropyrimidine derivative can be converted to a 2-aminopyrimidine by reaction with ammonia or a primary amine.

Hydroxylation of a pyrimidine ring can be more challenging. In some cases, a hydroxyl group can be introduced by SNAr of a halogenated pyrimidine with a hydroxide source. Alternatively, a hydroxyl group can be unmasked from a precursor functional group, such as a methoxy group, via demethylation. The synthesis of 2-amino-5-hydroxypyridine, a related heterocyclic compound, has been achieved through a multi-step sequence involving protection of the amino group, methoxylation, and subsequent deprotection and demethylation. asianpubs.org

Reaction TypeSubstrateReagent(s)ProductReference
Reductive AminationCarbonyl compound, AmineReducing agent (e.g., NaBH3CN)Amine chemicalbook.com
Nucleophilic Aromatic Substitution2-Amino-5-bromopyridineSodium methoxide2-Amino-5-methoxypyridine asianpubs.org
Demethylation2-Amino-5-methoxypyridine95% H2SO42-Amino-5-hydroxypyridine asianpubs.org

Cross-Coupling Reactions for C-C and C-N Bond Formation

The bromine atom at the C-2 position of the pyrimidine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in modern organic synthesis for the construction of complex aromatic and heteroaromatic systems.

Palladium-Catalyzed Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated heterocycles like this compound. The specific outcomes of these reactions are highly dependent on the catalyst system, reaction conditions, and the nature of the coupling partner.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the pyrimidine ring and a variety of organoboron reagents. For instance, the reaction of a 2-bromopyridine with an aryl boronic acid, catalyzed by a palladium complex like Pd(OAc)₂, can proceed efficiently to yield the corresponding 2-arylpyridine derivative. researchgate.net While specific examples with this compound are not extensively documented, the general reactivity of 2-bromopyrimidines suggests that similar transformations are feasible. The reaction typically requires a base, such as potassium carbonate, and can be performed in various solvents, including aqueous mixtures. researchgate.net The presence of the amino and hydroxyl groups on the pyrimidine ring may necessitate the use of specific ligands to promote the desired coupling and avoid side reactions.

The Heck reaction allows for the vinylation of the pyrimidine core by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a versatile method for introducing unsaturated side chains onto aromatic and heteroaromatic rings. The success of the Heck reaction is often influenced by the electronic nature of the substrates and the choice of catalyst and reaction conditions.

The Sonogashira coupling provides a route to alkynylated pyrimidines through the reaction of the bromo-substituted pyrimidine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For example, the Sonogashira coupling of 5-bromopyrimidine derivatives with various terminal alkynes has been successfully employed in the synthesis of 4-aryl-5-alkynylpyrimidines. rsc.org This methodology offers a direct approach to introducing sp-hybridized carbon substituents at the C-2 position of the pyrimidine ring.

A representative table of conditions for these palladium-catalyzed reactions on related bromopyrimidine systems is provided below:

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Coupling PartnerProduct Type
Suzuki Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O80-100Arylboronic acid2-Arylpyrimidine
Heck Pd(OAc)₂ / PPh₃Et₃NDMF100-120Alkene2-Vinylpyrimidine
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF / DMF25-80Terminal alkyne2-Alkynylpyrimidine

This table represents typical conditions for related bromopyrimidine systems and may require optimization for this compound.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org This methodology can be applied to this compound to introduce a wide range of amino substituents at the C-2 position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. researchgate.net

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and has evolved through several "generations" of catalyst systems to accommodate a broader scope of substrates and milder reaction conditions. wikipedia.org For the amination of 2-bromopyridines, ligands such as 1,3-bis(diphenylphosphino)propane (dppp) in combination with a palladium source like palladium(II) acetate have proven effective. researchgate.net The reaction is generally carried out in an inert solvent such as toluene in the presence of a strong base like sodium tert-butoxide. researchgate.net

The application of these conditions to this compound would be expected to yield 2,4-diaminopyrimidin-5-ol derivatives. The presence of the free amino group at the C-4 position might compete in the reaction; therefore, protection of this group may be necessary for selective amination at the C-2 position.

Catalyst SystemLigandBaseSolventTemperature (°C)Amine SourceProduct Type
Pd(OAc)₂XantphosNaOtBuTolueneRefluxPrimary/Secondary Amine2-Aminopyrimidine
Pd₂(dba)₃BINAPCs₂CO₃Toluene80-110Arylamine2-(Arylamino)pyrimidine

This table represents typical conditions for Buchwald-Hartwig amination on related bromopyrimidine systems and may require optimization for this compound.

Nucleophilic Substitution and Other Reactivity Patterns of Bromopyrimidines

The bromine atom at the C-2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further influenced by the substituents, facilitates the displacement of the bromide by various nucleophiles.

The reactivity of halopyrimidines in SNAr reactions is dependent on the position of the halogen and the nature of the other substituents on the ring. In many cases, halogens at the C-2 and C-4 positions are more readily displaced than those at the C-5 position. The presence of the amino and hydroxyl groups in this compound, which are electron-donating, may decrease the electrophilicity of the pyrimidine ring and thus reduce its reactivity towards nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups.

However, under appropriate conditions, the bromine atom can be displaced by a variety of nucleophiles. For instance, the reaction of 2-amino-4,6-dichloropyrimidine with various amines proceeds via nucleophilic substitution of the chlorine atoms. mdpi.com While this example involves chlorine as the leaving group, similar reactivity is expected for the bromine atom in this compound.

Common nucleophiles that can be employed in these reactions include:

Amines: To introduce new amino functionalities.

Alkoxides and Phenoxides: To form ether linkages.

Thiolates: To generate thioethers.

The regioselectivity of nucleophilic substitution on polysubstituted pyrimidines can be complex and is influenced by both electronic and steric factors.

Selective Derivatization of Amino and Hydroxyl Groups

The presence of both an amino and a hydroxyl group on the pyrimidine ring of this compound presents opportunities for selective functionalization. The differential reactivity of these two groups allows for their independent modification through the use of appropriate protecting groups and reaction conditions.

The amino group is generally more nucleophilic than the hydroxyl group and can be selectively acylated or alkylated under controlled conditions. For instance, selective N-acylation can be achieved using acylating agents in the presence of a base. Highly selective acylation of amines in the presence of hydroxyl groups has been demonstrated using specific acyl transfer reagents. nih.govnih.gov

Conversely, the hydroxyl group can be targeted for alkylation or acylation by first protecting the more reactive amino group. A common strategy for the protection of amino groups is the formation of amides or carbamates, which can be later removed under specific conditions. Once the amino group is protected, the hydroxyl group can be derivatized using standard methods, such as Williamson ether synthesis for O-alkylation or esterification for O-acylation.

The choice of protecting group is critical and should be orthogonal to the conditions used for subsequent reactions and deprotection steps. For example, a base-labile protecting group on the amino function would allow for reactions to be carried out under acidic or neutral conditions without affecting the protected amine.

Functional GroupDerivatization ReactionReagentConditionsProduct
Amino Group AcylationAcyl chloride / AnhydrideBase (e.g., Pyridine (B92270), Et₃N)N-Acyl derivative
Amino Group SulfonylationSulfonyl chlorideBase (e.g., Pyridine)N-Sulfonyl derivative
Hydroxyl Group O-AlkylationAlkyl halideBase (e.g., NaH, K₂CO₃)O-Alkyl derivative
Hydroxyl Group O-AcylationAcyl chloride / AnhydrideBase (e.g., Pyridine, DMAP)O-Acyl derivative

Selective derivatization often requires prior protection of the other functional group.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design Principles for Novel Analogues of 4-Amino-2-bromopyrimidin-5-ol

The design of new molecules based on the this compound scaffold leverages established medicinal chemistry strategies to enhance biological activity and improve drug-like properties.

Scaffold hopping is a computational or rational design strategy aimed at discovering structurally novel compounds by replacing the central core of a known active molecule while retaining its essential pharmacophoric features. nih.govnih.gov Starting with the this compound core, one might replace the pyrimidine (B1678525) ring with other heterocyclic systems like pyridine (B92270), pyrazine, or even non-aromatic rings to explore new intellectual property space and overcome potential liabilities such as metabolic instability. nih.gov

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties to produce a compound with comparable biological activity. u-tokyo.ac.jp This technique is instrumental in fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile. drughunter.com For the amino, hydroxyl, and bromo groups on the pyrimidine ring, various bioisosteric replacements can be considered. For instance, heterocycles such as oxadiazoles (B1248032) or triazoles are often used as bioisosteres for amide bonds, which could be relevant in derivatives of the C-4 amino group. drughunter.comnih.gov The hydroxyl group could be interchanged with a thiol or fluorine, while the amino group could be replaced with a hydroxyl group, altering hydrogen bonding capacity and tautomeric forms. u-tokyo.ac.jp

Table 1: Potential Bioisosteric Replacements for Functional Groups of this compound
Original GroupPotential BioisostereRationale for ReplacementReference
-OH (Hydroxyl)-SH (Thiol), -F (Fluorine), -NH2 (Amino)Modulate acidity, hydrogen bonding capacity, and metabolic stability. u-tokyo.ac.jp
-NH2 (Amino)-OH (Hydroxyl), -CH3 (Methyl)Alter basicity, hydrogen bond donation, and steric profile. u-tokyo.ac.jp
-Br (Bromo)-Cl (Chloro), -CF3 (Trifluoromethyl), -CN (Cyano)Modify electronics, lipophilicity, and metabolic stability; act as a synthetic handle. u-tokyo.ac.jp
Pyrimidine RingPyridine, Pyrrolopyrimidine, PyridopyrimidinoneExplore new chemical space, alter ADME properties, and secure novel intellectual property. nih.govnih.govrsc.org

Fragment-based drug design (FBDD) begins with the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target. researchgate.net These initial hits are then optimized and expanded into more potent lead compounds. researchgate.net The 4-amino-pyrimidin-5-ol moiety itself can be considered a "fragment" that could be identified through biophysical screening methods like X-ray crystallography or NMR. researchgate.netresearchgate.net

Once identified, this fragment can be elaborated using two primary strategies:

Fragment Growing: Functional groups are added to the fragment to engage with nearby pockets in the target's binding site. For example, the C-2 bromo position can be used to "grow" the molecule by introducing new aryl or alkyl groups. researchgate.net

Fragment Linking: If another fragment is found to bind in a proximal site, the two can be connected with a suitable linker to create a single, higher-affinity molecule. researchgate.net

The utility of this approach lies in its efficient exploration of chemical space and the generation of leads with superior ligand efficiency. exactelabs.com

Positional Modifications and Substituent Effects on Pyrimidine Ring

The specific placement of substituents on the pyrimidine ring of this compound has a profound impact on its biological activity. SAR studies focus on systematically modifying each position to map out these effects.

The bromine atom at the C-2 position is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide array of substituents, including:

Aryl and Heteroaryl Groups: Attaching aromatic rings can introduce beneficial pi-stacking or hydrophobic interactions with the target protein. Studies on related 2-aminopyrimidine (B69317) scaffolds have shown that such modifications can be critical for activity. nih.gov

Alkyl and Cycloalkyl Groups: These can be used to probe steric limits within a binding pocket and improve properties like solubility and metabolic stability.

In kinase inhibitor research, for example, substitution at equivalent positions on a pyrimidine core has been shown to be crucial for potency and selectivity. nih.gov

The C-4 amino group is a key hydrogen bond donor and a site for introducing diversity. Potential modifications include:

Acylation and Sulfonylation: Forming amides or sulfonamides can introduce new interaction points and modulate the electronic nature of the pyrimidine ring.

Alkylation: Introducing alkyl chains, which may themselves be functionalized, can extend into different regions of a binding site. SAR studies on 4-aminoquinoline (B48711) antimalarials, for instance, have demonstrated that the nature of the N-alkyl side chain is optimal for activity. pharmacy180.com

Urea and Thiourea Formation: These modifications can introduce additional hydrogen bond donors and acceptors, significantly altering the binding profile of the molecule.

Research on related 4-aminopyrimidine (B60600) derivatives has shown that even small changes to the amino substituent can lead to significant shifts in biological activity. nih.gov

The C-5 hydroxyl group, being a hydrogen bond donor and acceptor, is a critical interaction point. Modifications at this position can significantly impact binding affinity and selectivity.

Etherification: Formation of ethers by reacting the hydroxyl group with various alkyl or aryl halides can probe for hydrophobic pockets and introduce new steric bulk.

Esterification: Creating esters can serve as a prodrug strategy or introduce new points of interaction.

Substitution: In some synthetic schemes, the hydroxyl group can be replaced with other functionalities, such as halogens or a cyano group. sigmaaldrich.comresearchgate.net Studies on 5-substituted pyrimidines have shown that introducing small alkyl or halogen substituents at this position can lead to substantial variations in kinase inhibition activity, likely by interacting with the gatekeeper residue of the kinase. nih.govresearchgate.net

Table 2: Summary of Positional Modifications and Potential SAR Insights
PositionModification TypePotential Impact on ActivityReference
C-2 (Bromo)Suzuki, Stille, Sonogashira, Buchwald-Hartwig CouplingsIntroduce aryl, heteroaryl, alkyl, or amino groups to explore hydrophobic pockets and form new interactions. Key for modulating potency and selectivity. nih.govnih.gov
C-4 (Amino)Acylation, Alkylation, Sulfonylation, Urea formationAlter hydrogen bonding patterns, introduce new vectors for interaction, and modulate physicochemical properties. pharmacy180.comnih.gov
C-5 (Hydroxyl)Etherification, Esterification, HalogenationProbe steric and electronic requirements of the binding site, particularly near the kinase gatekeeper residue. Can serve as a prodrug approach. nih.govresearchgate.net

Exploration of Chemical Space through Library Synthesis

The strategic exploration of chemical space around a core scaffold is a cornerstone of modern drug discovery. For the this compound scaffold, library synthesis methodologies are employed to systematically generate a multitude of derivatives. This allows for an efficient investigation of the structure-activity relationship (SAR), providing insights into how different functional groups at various positions on the pyrimidine ring influence biological activity.

Combinatorial Chemistry Approaches

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large and diverse collections of compounds, known as chemical libraries. While specific large-scale combinatorial libraries based solely on the this compound scaffold are not extensively documented in publicly available literature, the principles of this approach are readily applicable. The reactivity of the bromine atom at the 2-position and the amino and hydroxyl groups at the 4- and 5-positions, respectively, make it a versatile starting point for diversification.

A hypothetical combinatorial synthesis strategy could involve a "split-and-pool" method. In this approach, a solid support resin would be functionalized with the this compound core. The resin would then be split into multiple portions, with each portion being subjected to a different chemical transformation. For instance, the bromine at the 2-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Following the reaction at the 2-position, the resin portions could be pooled, mixed, and then split again for subsequent reactions at the 4-amino or 5-hydroxyl groups. This iterative process of splitting, reacting, and pooling can exponentially increase the number of unique compounds in the library.

Table 1: Potential Diversification Points for Combinatorial Synthesis of this compound Derivatives

PositionReactive GroupPotential ReactionsExample Building Blocks
2 BromoSuzuki Coupling, Buchwald-Hartwig Amination, Sonogashira CouplingArylboronic acids, Amines, Terminal alkynes
4 AminoAcylation, Sulfonylation, Reductive AminationAcyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones
5 HydroxylEtherification, EsterificationAlkyl halides, Acyl chlorides

Parallel Synthesis for SAR Elucidation

Parallel synthesis is a more focused approach compared to combinatorial chemistry, where discrete compounds are synthesized in parallel in separate reaction vessels, often on a smaller scale. This method is particularly well-suited for the systematic exploration of structure-activity relationships (SAR). The 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) scaffold, a close analogue, has been utilized in parallel synthesis to generate a library of compounds for biological screening. nih.gov This suggests a similar and effective strategy for this compound.

In a typical parallel synthesis workflow, the this compound core would be reacted with a set of diverse building blocks to probe the effect of substituents at a specific position. For instance, to investigate the SAR of the 2-position, the core scaffold could be distributed into an array of reaction vials, and each vial would be treated with a different boronic acid under Suzuki coupling conditions. This would yield a library of 2-aryl or 2-heteroaryl-4-aminopyrimidin-5-ol derivatives.

Similarly, the 4-amino group can be acylated with a variety of carboxylic acids or sulfonylated with different sulfonyl chlorides to explore the impact of substituents at this position. The resulting library of compounds is then screened for biological activity, and the data is analyzed to identify key structural features that contribute to or diminish activity.

Table 2: Hypothetical Parallel Synthesis Library and SAR Data for 4-Amino-2-substituted-pyrimidin-5-ol Derivatives

Compound IDR-Group at Position 2 (via Suzuki Coupling)Biological Activity (IC₅₀, µM)
1a Phenyl15.2
1b 4-Fluorophenyl8.5
1c 4-Methoxyphenyl12.1
1d 3-Pyridyl5.3
1e 2-Thienyl7.8

This table is a hypothetical representation to illustrate the type of data generated from a parallel synthesis and SAR study. The presented values are not based on actual experimental results for this specific compound.

From such a table, a medicinal chemist could deduce that a heteroaromatic ring like pyridine at the 2-position might be more favorable for activity than a simple phenyl ring. Further optimization could then focus on exploring a wider range of heteroaromatic substituents.

Impact of Stereochemistry on Derivative Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug candidate. Chiral centers in a molecule can lead to the existence of enantiomers or diastereomers, which, despite having the same chemical formula and connectivity, can interact differently with chiral biological targets such as enzymes and receptors.

For derivatives of this compound, the introduction of chiral substituents at any of the diversification points can result in stereoisomers. For example, if a chiral amine is introduced at the 2-position via a Buchwald-Hartwig reaction, or if a chiral side chain is attached to the 4-amino group, the resulting products will be chiral.

For instance, in a study on nature-inspired 3-Br-acivicin and its derivatives, it was found that only the isomers with a specific stereochemistry, the (5S, αS) isomers, displayed significant antiplasmodial activity. mdpi.com This highlights the critical role of stereochemistry in determining biological efficacy. mdpi.com Therefore, in the development of derivatives from the this compound scaffold, it is crucial to consider the stereochemical outcomes of the synthetic reactions and to evaluate the biological activity of individual stereoisomers whenever chiral centers are introduced. Stereoselective synthesis or chiral separation of the final compounds would be a critical step in the drug discovery process to identify the most potent and selective stereoisomer.

Information regarding the biological activities of this compound is not available in the public domain based on the conducted searches.

Extensive searches for scientific literature detailing the biological activities and mechanistic investigations of the chemical compound "this compound" did not yield specific data corresponding to the requested outline. The search results consistently provided information on structurally related but distinct pyrimidine derivatives.

While the broader class of pyrimidine-based compounds has been the subject of significant research for their potential therapeutic properties, including enzyme inhibition and antiproliferative or antimicrobial activities, no studies focusing specifically on this compound were identified.

The user's request strictly required focusing solely on "this compound" and adhering to a detailed outline of its biological activities. Generating an article under these constraints without specific data would lead to the fabrication of information, which contravenes the principles of scientific accuracy.

Therefore, it is not possible to provide a scientifically accurate and informative article on the "Biological Activities and Mechanistic Investigations" of this compound as requested. Further experimental research on this specific compound is needed to elucidate its biological profile.

Biological Activities and Mechanistic Investigations Preclinical Research Focus

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations: Uncharted Territory

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, such as a protein. These methods are instrumental in drug discovery for predicting binding modes, affinities, and identifying key interactions.

Prediction of Ligand-Protein Binding Modes and Affinities

Currently, there is no published research detailing the prediction of ligand-protein binding modes or affinities specifically for 4-Amino-2-bromopyrimidin-5-ol. Studies on analogous compounds, such as various substituted pyrimidines, have utilized these techniques to predict how they might bind to specific protein targets. For instance, molecular docking has been employed to understand the binding of pyrimidine (B1678525) derivatives to targets like Janus kinase 1 (JAK1) and cyclooxygenases (COX-1 and COX-2). nih.govmdpi.com However, the unique substitution pattern of this compound—with an amino group at position 4, a bromine atom at position 2, and a hydroxyl group at position 5—means that data from other derivatives cannot be directly extrapolated.

Identification of Key Interacting Residues in Binding Pockets

The identification of key amino acid residues within a protein's binding pocket that interact with a ligand is a critical output of docking simulations. This information is vital for understanding the mechanism of action and for designing more potent and selective molecules. As no docking studies have been reported for this compound, the key interacting residues for this specific compound with any potential protein target remain unknown.

Conformational Analysis of Compound-Target Complexes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and how these change upon binding to a target. This analysis helps in understanding the flexibility of the ligand and the protein and how they adapt to each other to form a stable complex. Without any studies on this compound, there is no data on the conformational changes it might undergo when interacting with a biological target.

Molecular Dynamics (MD) Simulations: An Unexplored Dynamic Landscape

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique complements the static picture provided by molecular docking.

Investigation of Dynamic Ligand-Protein Recognition Processes

MD simulations can elucidate the entire process of a ligand recognizing and binding to a protein, capturing the subtle changes in both molecules as they approach and interact. This dynamic perspective is crucial for a comprehensive understanding of binding kinetics and pathways. For this compound, such investigations have not been performed.

Stability and Flexibility Analysis of Complexes

Once a ligand-protein complex is formed, MD simulations can be used to assess its stability and the flexibility of both the ligand and the protein within the complex. This is often analyzed by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The absence of MD simulation data for this compound means that the stability and flexibility of its potential complexes are yet to be explored.

Free Energy Calculations of Binding

Free energy calculations are a powerful computational tool used to predict the binding affinity between a ligand, such as this compound, and a biological target, typically a protein. These methods are instrumental in drug discovery for ranking potential drug candidates. The standard binding free energy (ΔG°) can be calculated using various techniques, including alchemical free energy calculations and methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.govresearchgate.netrsc.org

The core principle involves calculating the free energy difference between the ligand in its bound and unbound states. nih.gov For instance, in a hypothetical scenario, molecular dynamics (MD) simulations would be performed for the this compound molecule both in a solvent (like water) and when bound to a specific protein pocket. The difference in the calculated free energies provides an estimate of the binding affinity. researchgate.net These calculations are computationally intensive but offer valuable insights into the stability of the protein-ligand complex. biorxiv.orgmpg.de

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. researchgate.net These methods provide detailed information about molecular structure, reactivity, and spectroscopic properties. mdpi.comresearchgate.net For a molecule like this compound, DFT calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. mdpi.com

Electronic Structure Analysis (HOMO-LUMO, Atomic Charges)

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity.

Furthermore, the calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the partial charges on each atom in the this compound structure. This information helps in understanding electrostatic interactions, identifying potential sites for electrophilic and nucleophilic attack, and predicting intermolecular interactions like hydrogen bonding. researchgate.net

Reactivity Predictions and Reaction Mechanism Elucidation

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comresearchgate.net This would allow researchers to predict how this compound might interact with other reagents or a biological target at an atomic level.

Conformational Analysis and Energetics

Most molecules can exist in multiple spatial arrangements known as conformations. Conformational analysis using quantum chemical methods involves calculating the potential energy surface of the molecule by systematically rotating its single bonds. researchgate.net For this compound, this would involve rotating the hydroxyl (-OH) and amino (-NH2) groups to identify the most stable, low-energy conformations. researchgate.net Understanding the preferred conformation is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of pyrimidine derivatives including this compound, one would first need a dataset of compounds with experimentally measured biological activity (e.g., inhibitory concentration, IC50). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure.

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and Topological Polar Surface Area (TPSA).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed biological activity. This model must be rigorously validated to ensure its predictive power. A validated QSAR model could then be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of more potent compounds.

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental in modern drug discovery and materials science. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties.

The process begins with the calculation of molecular descriptors. These are numerical values derived from the molecular structure that describe its physicochemical, electronic, or steric properties. For a molecule like this compound, key descriptors would include:

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP). These are crucial for understanding reactivity and non-covalent interactions.

Topological Descriptors: Molecular weight, topological polar surface area (TPSA), and various connectivity indices that describe the size, shape, and branching of the molecule.

Lipophilicity Descriptors: Log P (the logarithm of the partition coefficient between octanol (B41247) and water), which is critical for predicting membrane permeability and pharmacokinetic behavior.

Once calculated, these descriptors for a series of related compounds are correlated with their experimentally determined biological outcomes (e.g., enzyme inhibition, receptor binding affinity) using statistical methods to build a predictive model.

For instance, research on derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) as inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) demonstrated a clear structure-activity relationship (SAR). nih.gov Molecular docking studies, a related in silico technique, revealed that specific substitutions on the pyrimidine core could enhance binding affinity to the target protein. nih.gov A similar approach for this compound would involve synthesizing a library of derivatives, testing their biological activity, and then building a QSAR model to identify which structural features, such as the bromine atom or the hydroxyl and amino groups, are most critical for a desired biological effect.

Table 1: Example Molecular Descriptors for a Hypothetical Pyrimidine Derivative This table is illustrative and does not represent verified data for this compound.

DescriptorDefinitionHypothetical Value
Molecular Weight (g/mol)The sum of the atomic weights of all atoms in the molecule.192.02
Log PThe logarithm of the octanol/water partition coefficient, indicating lipophilicity.0.85
Topological Polar Surface Area (TPSA) (Ų)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.71.35
Hydrogen Bond DonorsThe number of N-H or O-H bonds.2
Hydrogen Bond AcceptorsThe number of nitrogen or oxygen atoms.4

Advanced Analytical Methodologies for Structural Elucidation in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 4-Amino-2-bromopyrimidin-5-ol, this technique would be used to confirm its molecular formula, C₄H₄BrN₃O.

Detailed Research Findings: In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions measured to a high degree of precision (typically to four or more decimal places). The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, with two peaks of almost equal intensity separated by approximately 2 Da. By measuring the exact mass of these ions, a unique elemental formula can be assigned, distinguishing it from other compounds with the same nominal mass.

Ion Expected Isotope Theoretical Exact Mass (Da)
[M+H]⁺C₄H₅⁷⁹BrN₃O⁺189.9667
[M+H]⁺C₄H₅⁸¹BrN₃O⁺191.9646

This table represents theoretical data for this compound, as specific experimental data is not available in the reviewed literature.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the specific atomic connectivity and structure of an organic molecule in solution. While 1D NMR (¹H and ¹³C) provides initial information, 2D-NMR experiments are essential for the complete and unambiguous assignment of the structure of this compound.

Detailed Research Findings: A comprehensive NMR analysis would involve several experiments:

¹H NMR: This would reveal the chemical shift and multiplicity of the single aromatic proton on the pyrimidine (B1678525) ring and the protons of the amino (NH₂) and hydroxyl (OH) groups. The exact chemical shifts would be influenced by the solvent and the electronic effects of the substituents.

¹³C NMR: This spectrum would show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom attached to the bromine would likely appear at a different chemical shift compared to the others.

2D-NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, for this specific molecule with a single ring proton, its primary use would be limited unless there were other protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signal of the ring proton to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the molecular skeleton. For instance, the ring proton would show correlations to neighboring quaternary carbons, confirming the substitution pattern on the pyrimidine ring. The protons on the amino and hydroxyl groups would also show correlations to carbons in the ring, further verifying the structure.

Technique Information Provided for this compound
¹H NMR Chemical shifts of the aromatic C-H, N-H, and O-H protons.
¹³C NMR Chemical shifts for the four unique carbon atoms in the pyrimidine ring.
HSQC Correlation between the aromatic proton and its directly bonded carbon.
HMBC Correlations between protons (aromatic, NH₂, OH) and carbons over 2-3 bonds, confirming the overall connectivity and substitution pattern.

This table describes the expected outcomes of NMR analysis for this compound. Specific experimental data is not available in the reviewed literature.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (XRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, XRD would provide the absolute and unambiguous confirmation of its structure.

Chiroptical Spectroscopy (e.g., CD, if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent compound, this compound, is itself achiral and therefore would not exhibit a CD spectrum.

Detailed Research Findings: This technique would only become relevant if chiral derivatives of this compound were to be synthesized. For instance, if a chiral substituent were introduced to the molecule, CD spectroscopy could be used to determine the stereochemistry of the new chiral center or to study conformational changes in a chiral environment. In its current form, this analytical methodology is not applicable to the structural elucidation of this compound itself.

Future Research Directions and Academic Applications

4-Amino-2-bromopyrimidin-5-ol as a Versatile Synthetic Intermediate for Complex Heterocycles

The structural features of this compound, namely the presence of amino, bromo, and hydroxyl functional groups on a pyrimidine (B1678525) core, theoretically position it as a valuable synthetic intermediate. The bromine atom at the 2-position can potentially serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents. The amino and hydroxyl groups offer sites for further functionalization, cyclization, or condensation reactions. These characteristics could, in principle, enable the construction of more complex, fused heterocyclic systems which are often scaffolds for biologically active molecules. However, no specific examples of its use in the synthesis of complex heterocycles have been documented in peer-reviewed literature.

Development of Chemical Probes for Biological System Investigations

Chemical probes are essential tools for dissecting biological pathways. A molecule like this compound could hypothetically be developed into a chemical probe. Its core structure might serve as a scaffold for designing molecules that bind to specific biological targets. The functional groups could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to enable the detection and visualization of target engagement in biological systems. The development of such probes would require extensive medicinal chemistry efforts and biological validation, for which there is currently no published evidence.

Integration with High-Throughput Screening in Academic Research

High-throughput screening (HTS) is a powerful method for discovering new biologically active compounds by testing large libraries of chemicals. While this compound is commercially available and could be included in screening libraries, there are no reports of its inclusion in specific academic HTS campaigns or of any "hits" identified from such screenings. Its potential utility in this context remains purely speculative.

Exploration in Catalysis or Materials Science at the Research Level

The application of pyrimidine derivatives in catalysis or materials science is an area of active research. The nitrogen atoms in the pyrimidine ring and the additional functional groups of this compound could potentially act as ligands for metal catalysts or as building blocks for functional polymers or porous materials. However, there is no existing research to suggest that this specific compound has been investigated for such applications.

Synergistic Approaches Combining Synthetic, Biological, and Computational Methods

Modern drug discovery and chemical biology often rely on an integrated approach that combines synthetic chemistry, biological testing, and computational modeling. While this synergistic strategy is widely applied, there are no published studies that have specifically focused on this compound using this approach. Computational studies could, for instance, predict potential biological targets or guide the synthetic modification of the molecule, but such research has not been made public.

Advanced Lead Optimization Strategies in Early-Stage Drug Discovery Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For this compound to be the subject of lead optimization, it would first need to be identified as a hit in a biological screen. As there is no information about such an initial discovery, any discussion of its role in lead optimization is premature.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Amino-2-bromopyrimidin-5-ol?

  • Methodological Answer : The synthesis typically involves bromination and functional group modification. For example, bromination of 4-amino-5-hydroxypyrimidine derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions can yield the target compound. Evidence from similar pyrimidine derivatives (e.g., 5-bromo-4-methoxypyrimidin-2-amine) suggests that microwave-assisted reactions or tandem cross-coupling protocols (e.g., Heck-Sonogashira) may enhance efficiency and selectivity . Key Considerations :
  • Purification via column chromatography or recrystallization.
  • Monitoring reaction progress using TLC or HPLC.
    Table 1 : Example Synthetic Parameters from Analogous Compounds
PrecursorReagent/ConditionsYield (%)Reference
4-Amino-5-hydroxypyrimidinePBr₃, DCM, 0°C75–80
Pyrimidine intermediatesMicrowave-assisted heating83–96

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is recommended for structural confirmation. For example:
  • NMR : The bromine atom induces distinct deshielding effects; the amino (-NH₂) and hydroxyl (-OH) groups show characteristic peaks at δ 5.5–6.5 ppm (¹H NMR) .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺) confirms molecular formula .
  • FT-IR : Bands at ~3400 cm⁻¹ (N-H/O-H stretch) and ~1600 cm⁻¹ (C-Br stretch) .
    Computational tools like density functional theory (DFT) can predict vibrational frequencies and electronic transitions to validate experimental data .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in sealed, amber-glass containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture and light, as brominated pyrimidines are prone to hydrolysis and photochemical reactions . Periodic purity checks via HPLC or melting point analysis are advised.

Advanced Research Questions

Q. How can cross-coupling reactions be applied to functionalize this compound?

  • Methodological Answer : The bromine atom serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance:
  • Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (80°C, 12h) to introduce aryl groups .
  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos with amines to install amino substituents .
    Table 2 : Example Cross-Coupling Results
SubstrateCatalyst SystemProduct Yield (%)Reference
This compound + Phenylboronic acidPd(PPh₃)₄, K₂CO₃85

Q. What computational methods are suitable for analyzing the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic properties, including HOMO-LUMO gaps and electrostatic potential surfaces. Compare computed NMR/IR spectra with experimental data to identify discrepancies . For bromine’s heavy atom effect, relativistic corrections (e.g., ZORA formalism) improve accuracy .

Q. How can contradictory spectroscopic or reactivity data be resolved for this compound?

  • Methodological Answer : Contradictions may arise from impurities or tautomeric equilibria. Address this via:
  • Multi-Technique Validation : Cross-check NMR with MS and X-ray crystallography (if crystals are obtainable) .
  • pH-Dependent Studies : Probe tautomerism (e.g., amino vs. imino forms) using variable-pH NMR .
  • Isotopic Labeling : Use deuterated solvents to confirm exchangeable proton assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.